methyl 4,5-dimethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate
Description
Methyl 4,5-dimethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at position 3, methyl groups at positions 4 and 5, and a 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido moiety at position 2. This structure combines a benzothiazine ring (a sulfur- and nitrogen-containing bicyclic system) with a thiophene-based scaffold, which is common in pharmaceuticals due to its metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-9-10(2)25-17(15(9)18(23)24-3)20-14(21)8-13-16(22)19-11-6-4-5-7-12(11)26-13/h4-7,13H,8H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFCUVCOYVHLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazinone Moiety: The benzothiazinone moiety is introduced via a condensation reaction between a suitable amine and a thioamide, followed by oxidation.
Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and benzothiazinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4,5-dimethyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism by which methyl 4,5-dimethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate exerts its effects involves:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its biological effects.
Comparison with Similar Compounds
Ethyl 4,5-Dimethyl-2-(2-(3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]Thiazin-2-yl)Acetamido)Thiophene-3-Carboxylate
Structural Difference : The ethyl ester variant (CAS: 302804-36-0) replaces the methyl ester with an ethyl group, resulting in a molecular formula of C₁₉H₂₀N₂O₄S₂ (molar mass: 404.5 g/mol) compared to the methyl ester’s estimated formula C₁₈H₁₈N₂O₄S₂ (molar mass: ~390.5 g/mol) .
Physicochemical Properties :
| Property | Ethyl Ester (Analog) | Methyl Ester (Target Compound)* |
|---|---|---|
| Density (g/cm³) | 1.333 ± 0.06 (predicted) | ~1.35 (estimated) |
| Boiling Point (°C) | 646.7 ± 55.0 (predicted) | ~630–640 (estimated) |
| pKa | 12.45 ± 0.40 (predicted) | Similar (amide/thiophene groups) |
Functional Implications :
- The ethyl group increases lipophilicity (logP ~2.8 vs.
- Both compounds share the benzothiazine-thiophene-acetamido framework, suggesting comparable stability under acidic/basic conditions.
Ethyl 2-(2-Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxylate
Structural Difference: This analog (from ) replaces the benzothiazine-acetamido group with a cyanoacetamido moiety. Synthetic Comparison:
- Synthesized via Knoevenagel condensation between ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 1-cyanoacetyl-3,5-dimethylpyrazole .
- The target compound likely employs similar amide coupling strategies but substitutes the cyano group with the benzothiazine ring. Biological Activity:
- Cyano-substituted analogs exhibit antioxidant and anti-inflammatory activities (e.g., IC₅₀ values for DPPH radical scavenging: 18–45 μM) .
- The benzothiazine-thiophene hybrid may target different pathways (e.g., kinase inhibition or antimicrobial activity), though specific data are unavailable.
2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-4-yl)Acetamide
Structural Difference : This compound (from ) lacks the thiophene-ester backbone but retains the benzothiazine-acetamide motif.
Crystallographic Insights :
- The benzothiazine ring adopts a non-planar conformation due to puckering (quantified via Cremer-Pople coordinates), influencing intermolecular interactions .
- In the target compound, the thiophene ring’s planarity may enhance π-π stacking with biological targets (e.g., enzymes or receptors).
Methyl 4,5-Dimethyl-2-(Tetrahydro-1-Benzothiophene-3-Carbonylamino)Thiophene-3-Carboxylate
Structural Difference : Replaces the benzothiazine ring with a tetrahydrobenzothiophene group (CAS: 868153-76-8) .
Functional Impact :
- This analog’s applications are unspecified but may serve as a precursor in medicinal chemistry.
Biological Activity
Methyl 4,5-dimethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₈H₁₈N₂O₃S. Its structure features a thiophene ring, a benzothiazine moiety, and an acetamido group, which are critical for its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Core Structure | Thiophene and benzothiazine |
| Functional Groups | Acetamido, carboxylate |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that Mannich bases, a class of compounds related to this structure, demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The mechanism often involves the inhibition of DNA topoisomerase I and disruption of mitochondrial functions.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown antimicrobial activity. For instance, certain benzothiazine derivatives were effective against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and activity against pathogens .
Case Studies
- Study on Cytotoxicity : A recent investigation evaluated the cytotoxic effects of various Mannich bases derived from benzothiazine structures on human cancer cell lines. The results indicated that some derivatives had up to 5-fold higher cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of benzothiazine-based compounds against resistant bacterial strains. The findings revealed that specific modifications in the side chains significantly improved antibacterial potency, suggesting a structure-activity relationship crucial for drug design .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in DNA replication and repair.
- Induction of Apoptosis : It has been observed that similar compounds can trigger apoptotic pathways in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to disrupt microbial cell membranes effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
